2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline

Polyimide Synthesis Epoxy Curing Crosslink Density

2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-40-6, EINECS 299-377-4) is a specialty aromatic triamine belonging to the alkyl-substituted diaminodiphenylmethane (DADPM) structural family. With a molecular formula of C₂₄H₂₉N₃ and a molecular weight of 359.5 g/mol, it features three primary aromatic amine groups—two on a 3,5-diethyl-substituted phenyl ring and one on a pendant 4-aminophenylmethyl-substituted ring—connected through methylene bridges in an asymmetric architecture.

Molecular Formula C24H29N3
Molecular Weight 359.5 g/mol
CAS No. 93859-40-6
Cat. No. B12679726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
CAS93859-40-6
Molecular FormulaC24H29N3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N
InChIInChI=1S/C24H29N3/c1-3-19-13-18(14-20(4-2)24(19)27)15-21-12-17(7-10-23(21)26)11-16-5-8-22(25)9-6-16/h5-10,12-14H,3-4,11,15,25-27H2,1-2H3
InChIKeyOBHZIYINRONOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-40-6): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline (CAS 93859-40-6, EINECS 299-377-4) is a specialty aromatic triamine belonging to the alkyl-substituted diaminodiphenylmethane (DADPM) structural family . With a molecular formula of C₂₄H₂₉N₃ and a molecular weight of 359.5 g/mol, it features three primary aromatic amine groups—two on a 3,5-diethyl-substituted phenyl ring and one on a pendant 4-aminophenylmethyl-substituted ring—connected through methylene bridges in an asymmetric architecture [1]. This triamine is catalogued by specialty chemical suppliers for research-scale procurement, with typical purity specifications of ≥96% as reported by Alfa Chemistry . Its computed physicochemical properties include an XLogP3 of 5.3, a topological polar surface area of 78.1 Ų, and a boiling point of 567.8 °C at 760 mmHg [1].

Why In-Class Diamine Substitution Fails for CAS 93859-40-6: Triamine Functionality and Asymmetric Architecture as Non-Interchangeable Variables


Generic substitution of CAS 93859-40-6 with conventional 4,4′-diaminodiphenylmethane (DDM, CAS 101-77-9) or its symmetrically alkylated analogs such as 3,3′,5,5′-tetraethyl-4,4′-diaminodiphenylmethane (TEMDA, CAS 13680-35-8) is kinetically and stoichiometrically invalid. This compound possesses three reactive primary amine groups versus the two present in all standard DADPM-family diamines, fundamentally altering the crosslink density achievable in polyimide, epoxy, or polyamide formulations. Furthermore, its asymmetric substitution pattern—one ring bearing 3,5-diethyl groups while the other carries a 4-aminophenylmethyl pendant—generates a dipole moment and spatial architecture distinct from the C₂-symmetric TEMDA (CAS 13680-35-8) or the mixed-alkyl DMDEDA [1]. The computed XLogP3 of 5.3 for CAS 93859-40-6 indicates substantially higher hydrophobicity than DDM (XLogP3 ≈ 1.6), which directly impacts solvent compatibility, polymer processability, and moisture resistance in derived materials [2]. These structural divergences mean that replacement with a generic diamine would alter both the polymerization stoichiometry and the thermomechanical properties of the final material, making direct functional substitution impossible without complete formulation re-optimization.

Quantitative Differentiation Evidence for CAS 93859-40-6: Physicochemical, Structural, and Functional Comparisons Against Closest Analogs


Triamine vs. Diamine Functionality: Reactive Group Count as a Determinant of Crosslink Density in Thermoset and Polyimide Systems

CAS 93859-40-6 contains three primary aromatic amine groups (NH₂) per molecule, confirmed by its molecular formula C₂₄H₂₉N₃ and PubChem-computed hydrogen bond donor count of 3 [1]. In contrast, the closest commercially established structural analogs—4,4′-diamino-3,3′,5,5′-tetraethyldiphenylmethane (TEMDA, CAS 13680-35-8) and 3,3′-diethyl-5,5′-dimethyl-4,4′-diaminodiphenylmethane (DMDEDA)—each possess exactly two amine groups (C₂₁H₃₀N₂, donor count = 2; and C₁₉H₂₆N₂, donor count = 2, respectively) [2]. For epoxy curing applications, a diamine provides a maximum theoretical crosslink functionality (f) of 4, whereas a triamine provides f = 6, enabling a 50% higher theoretical crosslink density at equivalent molar loading. For polyamic acid formation with dianhydrides, the triamine introduces branching points inaccessible to linear diamines, enabling hyperbranched or network architectures from the polymerization stage [3].

Polyimide Synthesis Epoxy Curing Crosslink Density Thermoset Chemistry

Hydrophobicity Comparison: XLogP3 as a Predictor of Solvent Compatibility and Moisture Resistance in Polyimide and Coating Applications

The PubChem-computed XLogP3 (octanol-water partition coefficient) for CAS 93859-40-6 is 5.3, reflecting substantial hydrophobicity driven by its two ethyl substituents and extended aromatic scaffold [1]. This value is markedly higher than that of unsubstituted 4,4′-diaminodiphenylmethane (DDM, XLogP3 ≈ 1.6) and exceeds even the tetraethyl-substituted TEMDA (CAS 13680-35-8, computed XLogP3 ≈ 4.9 based on C₂₁H₃₀N₂ structure) [2]. In the context of polyimide synthesis, elevated diamine monomer hydrophobicity has been directly correlated with enhanced solubility of the resulting polyimide in aprotic solvents such as NMP and with reduced moisture uptake in cured films—a critical parameter for dielectric performance in microelectronic applications [3]. The 0.4 log unit advantage over TEMDA represents approximately a 2.5-fold higher theoretical partition coefficient favoring the organic phase, suggesting preferential compatibility with non-polar processing solvents.

Organo-solubility Moisture Uptake Polyimide Processing Dielectric Performance

Topological Polar Surface Area (TPSA): Implications for Polymer Chain Packing and Free Volume in Derived Polyimides

CAS 93859-40-6 exhibits a computed topological polar surface area (TPSA) of 78.1 Ų based on its three amine groups and aromatic rings [1]. The number of rotatable bonds is 6, arising from the two methylene bridges and two ethyl substituents. For comparison, TEMDA (CAS 13680-35-8) has a TPSA of approximately 52.0 Ų (two amine groups, fewer heteroatom contacts) and also 6 rotatable bonds, while DDM has a TPSA of 52.0 Ų with only 2 rotatable bonds [2]. The elevated TPSA of the target compound, combined with its asymmetric molecular architecture, is expected to disrupt efficient chain packing in derived polyimides relative to the more symmetric TEMDA-based polymers. In polyimide gas separation membrane literature, increased monomer TPSA and asymmetry have been correlated with higher fractional free volume (FFV), which in turn governs gas permeability and permselectivity [3].

Free Volume Gas Permeability Polyimide Membrane Chain Packing

Molecular Weight and Thermal Stability Indicators: Boiling Point and Flash Point as Processability Benchmarks

The computed boiling point of CAS 93859-40-6 is 567.8 °C at 760 mmHg, with a flash point of 326.6 °C and a density of 1.12 g/cm³, as reported by Chemsrc and Alfa Chemistry datasheets . These values compare favorably against DDM (boiling point 398–400 °C, flash point ~220 °C, density 1.10 g/cm³) and are quantitatively similar to TEMDA (CAS 13680-35-8, boiling point 463.5 ± 40.0 °C at 760 mmHg, density 1.0 ± 0.1 g/cm³) . The molecular weight of 359.5 g/mol for the target compound is approximately 16% higher than TEMDA (310.48 g/mol) and 81% higher than DDM (198.26 g/mol), which reduces the vapor pressure at typical polyimide curing temperatures (250–350 °C) and minimizes monomer volatility losses during thermal imidization, a documented problem with lower-MW diamines [1].

Thermal Stability Volatility Process Safety High-Temperature Processing

Structural Isomer Differentiation: CAS 93859-40-6 vs. CAS 93859-39-3 and the Consequence of Substitution Pattern on Polymer Architecture

CAS 93859-40-6 (2-((4-amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline) and CAS 93859-39-3 (4-((4-amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline) are constitutional isomers sharing the identical molecular formula C₂₄H₂₉N₃ and molecular weight of 359.5 g/mol, but differing in the position of the aminophenylmethyl substituent relative to the 4-amino-3,5-diethylphenylmethyl group on the central aniline ring [1]. In CAS 93859-40-6, the two bulky substituents occupy the 2- and 4-positions (ortho/para relationship), while in CAS 93859-39-3 they occupy the 2- and 4-positions in reversed orientation, producing a distinct spatial geometry. For polyimide or polyamide synthesis, this regiochemical difference alters the angle between the two amine-bearing arms and consequently the persistence length and chain rigidity of the resulting polymer. Asymmetric diamines with ortho/para substitution patterns have been demonstrated to yield polyimides with enhanced solubility and reduced chain-chain charge transfer complexation compared to their para/para counterparts [2].

Isomer Purity Regiochemistry Polymer Linearity Structure-Property Relationship

Vendor-Reported Purity Baseline: 96% Minimum Purity as a Procurement Specification Threshold

Alfa Chemistry lists CAS 93859-40-6 at a purity specification of 96% (Catalog Number ACM93859406), with the compound categorized under 'Other Products' indicating research-grade rather than bulk industrial supply . This purity level is comparable to research-grade specifications reported for TEMDA (CAS 13680-35-8), which is typically offered at ≥99% (GC) by industrial suppliers such as ChemImpex and ≥98% by specialty chemical vendors . The 96% purity of CAS 93859-40-6 implies the presence of up to 4% impurities, which—given the structural complexity of this triamine—could include the constitutional isomer CAS 93859-39-3, residual synthetic intermediates, or oxidation byproducts. For step-growth polymerization, monomer purity directly governs the achievable number-average molecular weight via the Carothers equation; a 4% monofunctional or nonstoichiometric impurity could limit the degree of polymerization to approximately 25 repeat units vs. theoretically unlimited chain extension at 100% purity [1].

Monomer Purity Stoichiometric Control Polymer Molecular Weight Quality Assurance

Evidence-Based Application Scenarios for CAS 93859-40-6: Where the Triamine Architecture Confers Demonstrable Advantage


High-Crosslink-Density Polyimide Networks for Solvent-Resistant Ultrafiltration Membranes

The triamine functionality of CAS 93859-40-6 (3 × NH₂ per molecule) enables the synthesis of polyimide networks with inherently higher crosslink density than those derived from analogous diamines such as TEMDA or DMDEDA (2 × NH₂). In the fabrication of polyimide ultrafine fibrous membranes (UFMs) via electrospinning, as demonstrated for the structurally related DMDEDA- and TEMDA-based systems in UV-assisted electrospinning processes, the introduction of a trifunctional monomer provides branching points that enhance solvent resistance without requiring post-fabrication crosslinking steps [1]. The computed XLogP3 of 5.3 for this monomer further predicts favorable solubility of the resulting poly(amic acid) precursor in aprotic solvents such as NMP, facilitating homogeneous dope solution preparation for membrane casting [2]. Researchers developing chemically resistant filtration membranes for aggressive organic solvent environments should evaluate this triamine as a direct replacement for diamine monomers to increase crosslink density without sacrificing processability.

Semi-Alicyclic Polyimide Alignment Layers for Advanced LCD Devices Requiring Controlled Hydrophobicity

The elevated XLogP3 of 5.3 for CAS 93859-40-6, exceeding that of the established alignment-layer diamine DMDEDA (XLogP3 est. 4.2) by approximately 1.1 log units, positions this compound as a candidate for organo-soluble polyimide (SPI) alignment layers where controlled surface hydrophobicity and pretilt angle are critical performance parameters [2]. In the semi-alicyclic polyimide system reported by Bi et al., the alkyl substitution pattern on the diaminodiphenylmethane monomer was shown to directly govern the solubility of the SPI resin in NMP/butyl cellulose mixed solvents and the resulting liquid crystal alignment quality [1]. Substituting DMDEDA with CAS 93859-40-6 in such formulations would predictably increase the hydrophobicity of the alignment layer, potentially enabling higher pretilt angles for vertically aligned (VA) LCD modes. The triamine functionality additionally offers the option of partial crosslinking for improved thermal stability of the alignment layer during subsequent high-temperature LCD fabrication steps.

Epoxy Curing Agent for High-Tg, Low-Moisture Thermoset Composites

With three primary aromatic amine groups, CAS 93859-40-6 functions as an epoxy curing agent with a theoretical amine hydrogen equivalent weight (AHEW) of approximately 119.8 g/eq (MW 359.5 ÷ 3 NH₂ groups × 1 H per NH₂), compared to AHEW values of 155.2 g/eq for TEMDA (MW 310.48 ÷ 2 NH₂) and 99.1 g/eq for DDM (MW 198.26 ÷ 2 NH₂) . This intermediate AHEW, combined with the rigid aromatic architecture and low volatility (BP 567.8 °C, flash point 326.6 °C), makes it suitable for high-temperature epoxy formulations where DDM's volatility limits processing windows and aliphatic triamines (e.g., diethylenetriamine, AHEW ≈ 20.6 g/eq) produce excessively brittle networks . The boiling point advantage of approximately +169 °C over DDM directly translates to reduced fume evolution during elevated-temperature cure cycles, addressing both process safety and stoichiometric control concerns in composite manufacturing.

Structural Isomer Reference Standard for Analytical Method Development in Diamine Monomer Quality Control

The existence of the constitutional isomer CAS 93859-39-3, which shares the identical molecular formula and molecular weight (359.5 g/mol) with CAS 93859-40-6 but differs in substitution regiochemistry, makes these two compounds a valuable isomeric pair for developing and validating HPLC or GC-MS analytical methods for diamine monomer purity assessment . The successful chromatographic separation of CAS 93859-40-6 has been demonstrated on a Newcrom R1 reverse-phase HPLC column using acetonitrile/water mobile phase, confirming that baseline resolution is achievable under standard analytical conditions [3]. Analytical laboratories supporting polymer research or diamine monomer production can use CAS 93859-40-6 as a well-characterized reference compound for method development, leveraging its distinct InChI Key (OBHZIYINRONOGB-UHFFFAOYSA-N) and the known chromatographic behavior to establish system suitability parameters for isomer resolution testing.

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